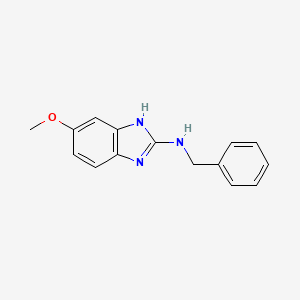

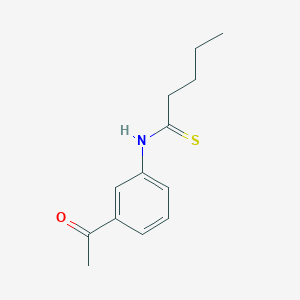

N-benzyl-6-methoxy-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-6-methoxy-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C15H15N3O . It is a benzimidazole derivative, which is a class of heterocyclic aromatic compounds . Benzimidazoles are known for their diverse biological and clinical applications .

Molecular Structure Analysis

The InChI code for “N-benzyl-6-methoxy-1H-benzimidazol-2-amine” is 1S/C15H15N3/c1-11-7-8-13-14 (9-11)18-15 (17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3, (H2,16,17,18) . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications

Antibacterial Activity

Benzimidazole derivatives have been shown to exhibit excellent antibacterial effects, particularly against gram-negative bacteria such as E. coli and Staphylococcus aureus. The presence of a methoxy group and a benzylamine substituent in “N-benzyl-6-methoxy-1H-benzimidazol-2-amine” could potentially enhance these antibacterial properties .

Antimicrobial Efficacy

These compounds also display good to moderate inhibitory actions against various strains of bacteria, including S. aureus and M. tuberculosis H37Rv. The specific structural features of “N-benzyl-6-methoxy-1H-benzimidazol-2-amine” may contribute to its antimicrobial efficacy .

Enzyme Inhibition

Benzimidazole analogs are potent inhibitors of various enzymes, which makes them useful in therapeutic applications such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine drugs. The compound may similarly act as an enzyme inhibitor due to its benzimidazole core .

Antioxidant Properties

Functionalized benzimidazole derivatives have been synthesized with significant antioxidant activity. The N-benzyl group and the 6-methoxy substitution on the benzimidazole ring could imply that “N-benzyl-6-methoxy-1H-benzimidazol-2-amine” may also possess antioxidant properties .

Vasodilation Properties

A series of benzimidazole derivatives have shown significant vasodilation properties. This suggests that “N-benzyl-6-methoxy-1H-benzimidazol-2-amine” could potentially be used to regulate blood pressure and improve blood flow .

properties

IUPAC Name |

N-benzyl-6-methoxy-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZYEMULQHPPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methoxy-1H-benzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-1-carboxylic acid](/img/structure/B2898440.png)

![Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2898443.png)

![3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2898447.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2898453.png)

![(E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2898456.png)

![Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate](/img/structure/B2898458.png)